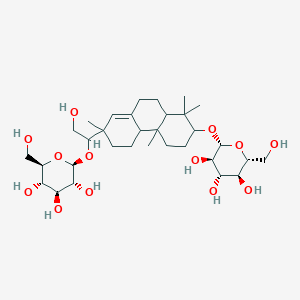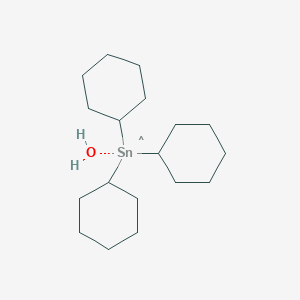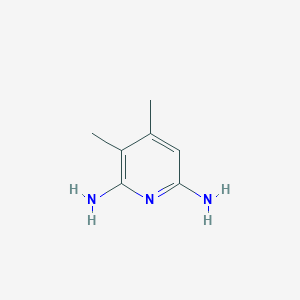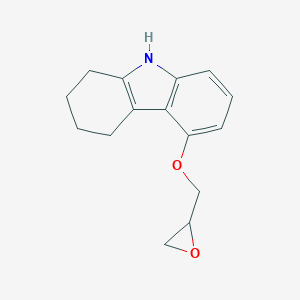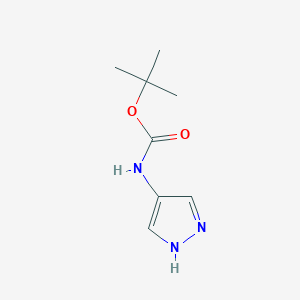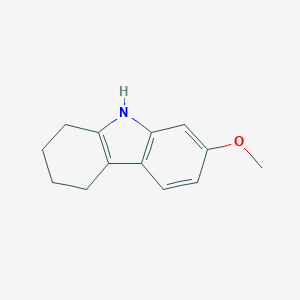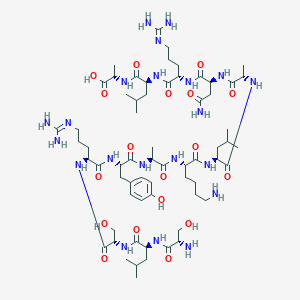
Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine, commonly known as SLRSLARLALNR, is a peptide that has been extensively studied for its potential use in various scientific research applications. This peptide is composed of 14 amino acids and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of SLRSLARLALNR is not fully understood, but it is believed to work by binding to specific receptors on the surface of cells. Once bound, the peptide can activate various signaling pathways within the cell, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
SLRSLARLALNR has been shown to have a wide range of biochemical and physiological effects, including promoting wound healing, inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and enhancing the migration of cells to the wound site.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SLRSLARLALNR in lab experiments is its ability to promote wound healing and enhance cell migration, making it a useful tool for studying cell migration and tissue repair. However, one limitation of using SLRSLARLALNR is its complex structure, which can make it difficult to synthesize and purify.
Zukünftige Richtungen
There are several future directions for research on SLRSLARLALNR, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and exploration of its potential use in other scientific research applications. Additionally, the development of new analogs of SLRSLARLALNR with improved properties and efficacy is an area of ongoing research.
Synthesemethoden
The synthesis of SLRSLARLALNR can be achieved through various methods, including solid-phase peptide synthesis and liquid-phase peptide synthesis. Solid-phase peptide synthesis involves the use of a resin-bound amino acid to which subsequent amino acids are added in a stepwise manner. Liquid-phase peptide synthesis involves the use of a solution-phase reaction to assemble the peptide chain.
Wissenschaftliche Forschungsanwendungen
SLRSLARLALNR has been studied for its potential use in various scientific research applications, including wound healing, cancer therapy, and neuroprotection. Studies have shown that this peptide can promote wound healing by stimulating the growth of new blood vessels and enhancing the migration of cells to the wound site. Additionally, SLRSLARLALNR has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Eigenschaften
CAS-Nummer |
150942-61-3 |
|---|---|
Produktname |
Seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine |
Molekularformel |
C64H111N21O18 |
Molekulargewicht |
1462.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C64H111N21O18/c1-31(2)24-43(56(96)74-35(8)51(91)80-47(28-49(67)89)60(100)78-41(15-12-22-72-63(68)69)54(94)83-44(25-32(3)4)57(97)76-36(9)62(102)103)82-53(93)40(14-10-11-21-65)77-50(90)34(7)75-58(98)46(27-37-17-19-38(88)20-18-37)84-55(95)42(16-13-23-73-64(70)71)79-61(101)48(30-87)85-59(99)45(26-33(5)6)81-52(92)39(66)29-86/h17-20,31-36,39-48,86-88H,10-16,21-30,65-66H2,1-9H3,(H2,67,89)(H,74,96)(H,75,98)(H,76,97)(H,77,90)(H,78,100)(H,79,101)(H,80,91)(H,81,92)(H,82,93)(H,83,94)(H,84,95)(H,85,99)(H,102,103)(H4,68,69,72)(H4,70,71,73)/t34-,35-,36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
CDVWSHKMODSEFK-KLGRDUSOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Andere CAS-Nummern |
150942-61-3 |
Sequenz |
SLSRYAKLANRLA |
Synonyme |
Ser-Leu-Ser-Arg-Tyr-Ala-Lys-Leu-Ala-Asn-Arg-Leu-Ala seryl-leucyl-seryl-arginyl-tyrosyl-alanyl-lysyl-leucyl-alanyl-asparaginyl-arginyl-leucyl-alanine SLSRYAKLANRLA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




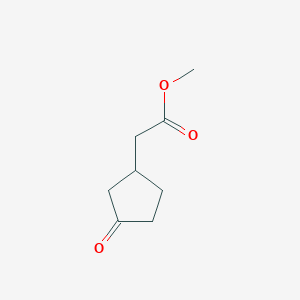
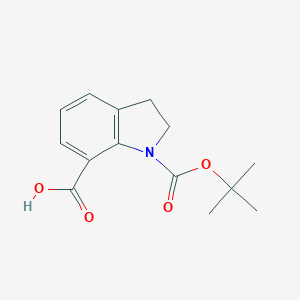
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
